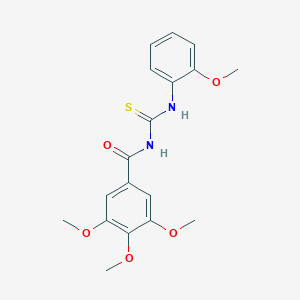
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide, also known as TMCB, is a chemical compound that has been extensively studied for its potential therapeutic applications. TMCB is a member of the benzamide family of compounds and has been found to exhibit a range of biological activities. In
作用機序
The mechanism of action of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has also been found to inhibit the production of inflammatory cytokines and chemokines. In addition, 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has been found to reduce the expression of certain genes involved in cancer progression.
実験室実験の利点と制限
One of the advantages of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide is that it has been extensively studied for its potential therapeutic applications. This means that there is a large body of literature available on its biological activities and mechanism of action. However, one of the limitations of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide is that it can be difficult to synthesize, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide. One area of interest is the development of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide as a therapeutic agent for the treatment of viral infections, such as hepatitis C. Finally, further research is needed to fully understand the mechanism of action of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide and its potential therapeutic applications.
合成法
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide can be synthesized through a multi-step process involving the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methoxyaniline to form the desired amide. The amide is then treated with carbon disulfide and sodium hydroxide to form the carbamothioyl derivative of 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide.
科学的研究の応用
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. 3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to inhibit the replication of the hepatitis C virus.
特性
IUPAC Name |
3,4,5-trimethoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-22-13-8-6-5-7-12(13)19-18(26)20-17(21)11-9-14(23-2)16(25-4)15(10-11)24-3/h5-10H,1-4H3,(H2,19,20,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYHIHJZMIBQBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-((2-methoxyphenyl)carbamothioyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

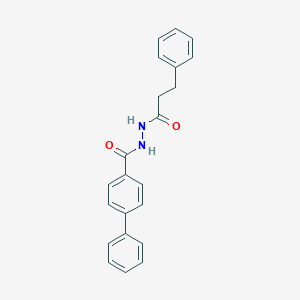

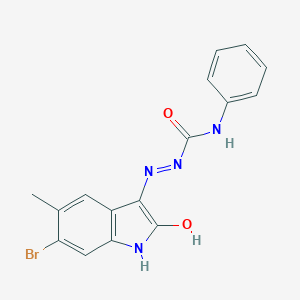

![N-[4-[[4-(furan-2-carbonylamino)phenyl]methyl]phenyl]furan-2-carboxamide](/img/structure/B464887.png)
![4-[({5-[(4-Hydroxy-3-methoxybenzylidene)amino]-1-naphthyl}imino)methyl]-2-methoxyphenol](/img/structure/B464915.png)
![4-{[(benzoylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B464922.png)
![4-[(4-fluorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464946.png)
![4-[(4-hydroxyphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464947.png)
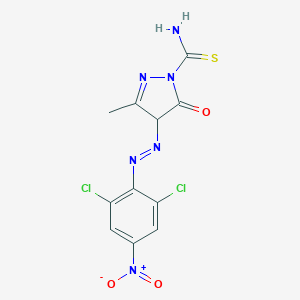
![N'~1~,N'~6~-bis[(3-chlorophenyl)carbonyl]hexanedihydrazide](/img/structure/B464954.png)
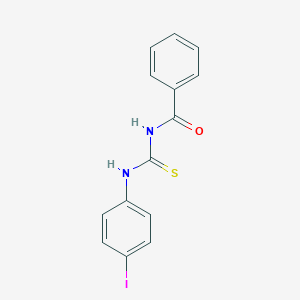

![N-[(4-methyl-1-piperazinyl)carbothioyl]-3-(2-thienyl)acrylamide](/img/structure/B464966.png)